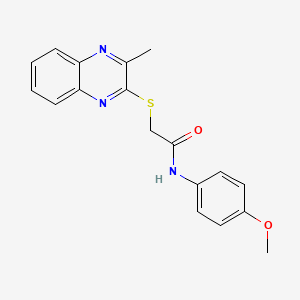

N-(4-methoxyphenyl)-2-((3-methylquinoxalin-2-yl)thio)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-methoxyphenyl)-2-((3-methylquinoxalin-2-yl)thio)acetamide is a compound that has gained interest in scientific research due to its potential applications in various fields. This compound is commonly referred to as MQTMA and is a member of the quinoxaline family. The aim of

Aplicaciones Científicas De Investigación

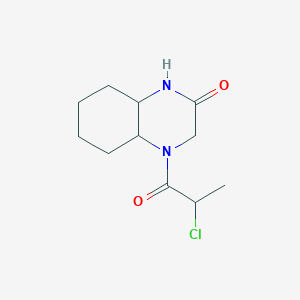

Comparative Metabolism of Chloroacetamide Herbicides

Research has shown that chloroacetamide herbicides such as acetochlor and alachlor are metabolized by liver microsomes in both rats and humans. These studies indicate a complex metabolic activation pathway that could involve the compound or its related structures, suggesting its potential relevance in toxicological studies. The metabolism involves the formation of DNA-reactive products through a series of oxidative steps, pointing to a mechanism that could be pertinent when studying similar compounds for their metabolic fate or toxicological impact (Coleman et al., 2000).

Green Synthesis of N-(3-Amino-4-methoxyphenyl)acetamide

In the context of green chemistry, the novel synthesis of N-(3-Amino-4-methoxyphenyl)acetamide from its nitro precursor using a palladium catalyst showcases the interest in developing environmentally friendly synthesis routes. This research highlights the potential of using similar methods for synthesizing related acetamide derivatives, possibly including N-(4-methoxyphenyl)-2-((3-methylquinoxalin-2-yl)thio)acetamide, in a way that minimizes harmful byproducts and improves efficiency (Zhang Qun-feng, 2008).

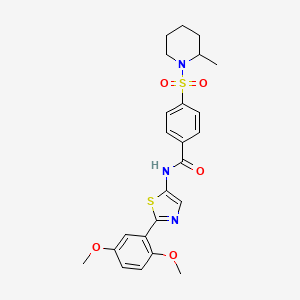

Anticonvulsant Activity of Quinoxalin-1(2H)-yl Acetamide Derivatives

The synthesis and biological evaluation of quinoxalin-1(2H)-yl acetamide derivatives for anticonvulsant activity exemplify the pharmacological potential of acetamide derivatives. These findings suggest that modifications to the acetamide structure, such as the introduction of a quinoxalinyl group, can lead to compounds with significant biological activities, opening avenues for the development of new therapeutic agents (Ibrahim et al., 2013).

Propiedades

IUPAC Name |

N-(4-methoxyphenyl)-2-(3-methylquinoxalin-2-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S/c1-12-18(21-16-6-4-3-5-15(16)19-12)24-11-17(22)20-13-7-9-14(23-2)10-8-13/h3-10H,11H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDRQAMIDCOBEJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N=C1SCC(=O)NC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}propanoic acid](/img/structure/B2726167.png)

![9-Thia-2-azaspiro[5.5]undecane 9,9-dioxide](/img/structure/B2726175.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-butyl-N-methylacetamide](/img/structure/B2726178.png)

![7-chloro-N-(4-methylbenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2726179.png)

![3-(3,4-dimethoxyphenyl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2726184.png)